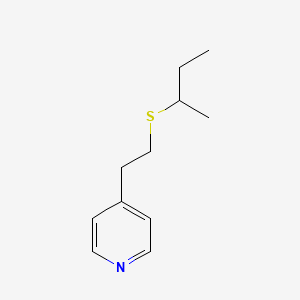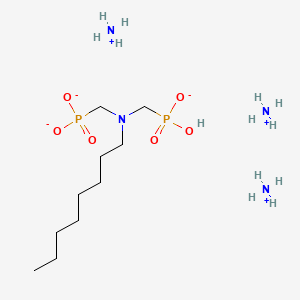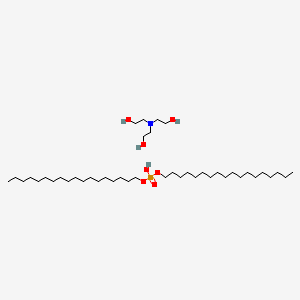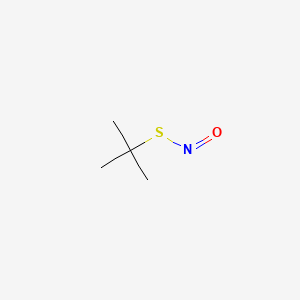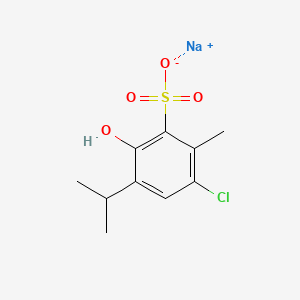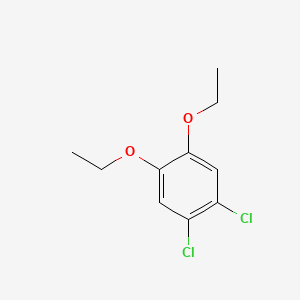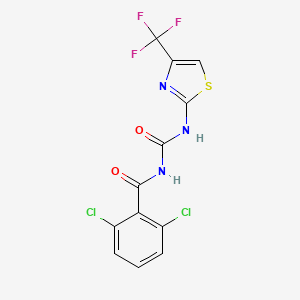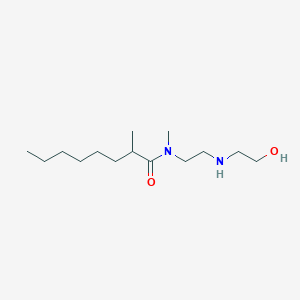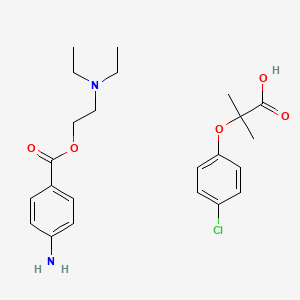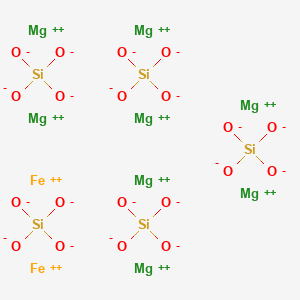
Olivine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olivine is a magnesium iron silicate mineral with the chemical formula (Mg, Fe)₂SiO₄. It is a member of the nesosilicate or orthosilicate group and is one of the most common minerals in the Earth’s subsurface, particularly in the upper mantle. This compound is typically olive-green in color, which is attributed to traces of nickel. It is also known for its high melting point and resistance to weathering, making it an important mineral in various geological and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Olivine can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. In solid-state reactions, magnesium oxide (MgO) and silicon dioxide (SiO₂) are mixed and heated at high temperatures (around 1200-1500°C) to form this compound. Hydrothermal synthesis involves reacting magnesium and silicon sources in an aqueous solution at high temperatures and pressures, typically in an autoclave. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form this compound nanoparticles .
Industrial Production Methods
Industrially, this compound is primarily obtained from natural sources, such as dunite and peridotite rocks, which are rich in this compound. These rocks are mined, crushed, and processed to extract this compound. The extracted this compound is then purified and graded based on its intended use, such as in refractory materials, foundry sand, or as a slag conditioner in steelmaking .
化学反応の分析
Types of Reactions
Olivine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides and magnesium silicates.
Reduction: Under reducing conditions, this compound can be reduced to form metallic iron and silicon.
Hydration: This compound can react with water to form serpentine and brucite
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Requires a reducing agent, such as hydrogen or carbon monoxide, at elevated temperatures.
Carbonation: Involves carbon dioxide at high pressures and temperatures.
Hydration: Occurs in the presence of water, often at elevated temperatures and pressures
Major Products Formed
Oxidation: Iron oxides (Fe₂O₃, Fe₃O₄) and magnesium silicates.
Reduction: Metallic iron (Fe) and silicon (Si).
Carbonation: Magnesium carbonate (MgCO₃) and silica (SiO₂).
科学的研究の応用
Olivine has a wide range of scientific research applications, including:
Geology: Used to study the composition and processes of the Earth’s mantle and crust.
Environmental Science: Utilized in carbon sequestration through mineral carbonation, which helps mitigate climate change by capturing carbon dioxide.
Material Science: Employed in the development of high-temperature refractory materials and as a catalyst in biomass gasification.
Battery Technology: This compound-based compounds, such as lithium iron phosphate (LiFePO₄), are used as cathode materials in lithium-ion batteries due to their high stability and safety
作用機序
The mechanism of action of olivine varies depending on its application. In mineral carbonation, this compound reacts with carbon dioxide to form stable carbonates, effectively capturing and storing carbon. This process involves the dissolution of this compound, followed by the precipitation of carbonate minerals . In battery technology, this compound-based cathode materials undergo redox reactions during charge and discharge cycles, where lithium ions are intercalated and deintercalated from the this compound structure .
類似化合物との比較
Olivine is often compared with other silicate minerals, such as serpentine, pyroxene, and garnet.
Serpentine: Similar to this compound in composition but has a layered structure and forms through the hydration of this compound.
Pyroxene: Another common silicate mineral with a different crystal structure and typically contains calcium, sodium, and aluminum in addition to magnesium and iron.
Garnet: A group of silicate minerals with a more complex structure and a wide range of compositions, often used as gemstones .
This compound’s uniqueness lies in its high melting point, resistance to weathering, and its role in carbon sequestration and battery technology, making it a valuable mineral in both geological and industrial contexts.
特性
CAS番号 |
1317-71-1 |
|---|---|
分子式 |
Fe2Mg8O20Si5 |
分子量 |
766.55 g/mol |
IUPAC名 |
octamagnesium;iron(2+);pentasilicate |
InChI |
InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4 |
InChIキー |
FOKWMWSOTUZOPN-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2] |
物理的記述 |
Olive-green to reddish solid; [Wikipedia] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


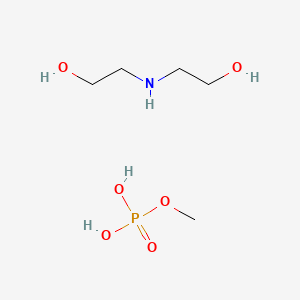
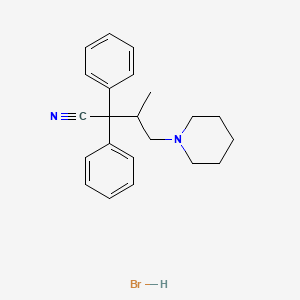
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
